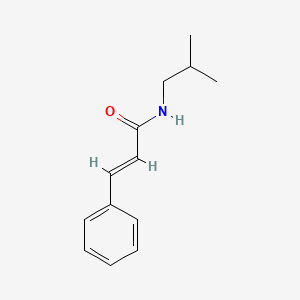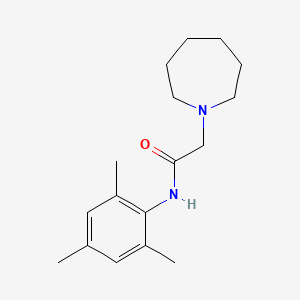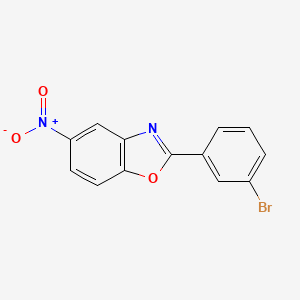
N-isobutyl-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-3-phenylacrylamide (NIPA) is a synthetic compound that belongs to the class of acrylamide derivatives. NIPA has gained significant attention in the scientific community due to its potential applications in various fields such as drug delivery, biomaterials, and polymer synthesis.
Mécanisme D'action
The mechanism of action of N-isobutyl-3-phenylacrylamide-based hydrogels involves the swelling and deswelling of the hydrogel network in response to external stimuli. The swelling behavior of the hydrogel can be controlled by adjusting the crosslinking density, monomer composition, and environmental conditions. The deswelling behavior of the hydrogel can be triggered by removing the external stimulus, leading to the release of the entrapped drug molecules.
Biochemical and Physiological Effects:
N-isobutyl-3-phenylacrylamide-based hydrogels have been found to be biocompatible and non-toxic in various in vitro and in vivo studies. The hydrogels can support cell adhesion and proliferation, making them suitable for tissue engineering applications. The release of the drug molecules from the hydrogel can be controlled by adjusting the crosslinking density and monomer composition, leading to sustained release kinetics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-isobutyl-3-phenylacrylamide-based hydrogels in lab experiments include their biocompatibility, biodegradability, and stimuli-responsive behavior. The hydrogels can be synthesized using simple and cost-effective methods, making them suitable for large-scale production. The limitations of using N-isobutyl-3-phenylacrylamide-based hydrogels include their sensitivity to environmental conditions such as temperature and pH, which can affect their swelling behavior and drug release kinetics.
Orientations Futures
There are several future directions for the research on N-isobutyl-3-phenylacrylamide-based hydrogels. One direction is to develop hydrogels that can respond to multiple stimuli, such as temperature and pH, for more precise control over drug release kinetics. Another direction is to develop hydrogels that can respond to specific biomolecules, such as enzymes or antibodies, for targeted drug delivery. Additionally, the use of N-isobutyl-3-phenylacrylamide-based hydrogels in combination with other polymers or nanoparticles can lead to the development of more complex drug delivery systems with enhanced properties.
Méthodes De Synthèse
N-isobutyl-3-phenylacrylamide can be synthesized through a conventional free-radical polymerization reaction, using N-isobutyl acrylamide and phenylacrylamide as monomers. The reaction is usually carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a solvent system such as water, ethanol, or dimethyl sulfoxide (DMSO). The reaction conditions, such as temperature and reaction time, can be optimized to control the molecular weight and polydispersity of the resulting polymer.
Applications De Recherche Scientifique
N-isobutyl-3-phenylacrylamide has been extensively studied in the field of drug delivery due to its unique properties such as biocompatibility, biodegradability, and stimuli-responsive behavior. N-isobutyl-3-phenylacrylamide-based hydrogels have been developed that can respond to various stimuli such as temperature, pH, and light. These hydrogels can be used for targeted drug delivery, tissue engineering, and wound healing applications.
Propriétés
IUPAC Name |
(E)-N-(2-methylpropyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(2)10-14-13(15)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,14,15)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXFPTPVIMNAOD-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutylcinnamamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767876.png)
![isopropyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5767878.png)
![2,5,6-trimethyl-3-[(4-methylbenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5767883.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5767899.png)
![N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5767905.png)
![N-[2-(aminocarbonyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B5767921.png)


![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5767933.png)

![3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5767960.png)